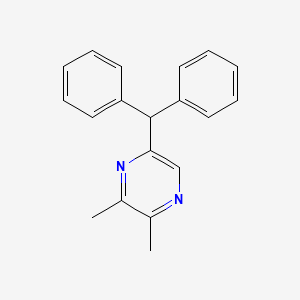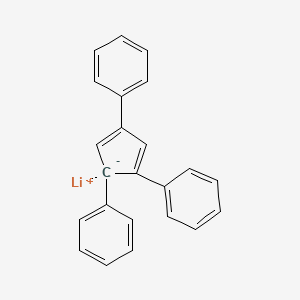
lithium;(2,4-diphenylcyclopenta-2,4-dien-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;(2,4-diphenylcyclopenta-2,4-dien-1-yl)benzene is a complex organolithium compound that features a lithium atom coordinated to a cyclopentadienyl ring substituted with phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;(2,4-diphenylcyclopenta-2,4-dien-1-yl)benzene typically involves the reaction of a lithium salt with a cyclopentadienyl precursor. One common method is the addition of lithium bis(trifluoromethanesulfonyl)imide (LiNTf2) to a zwitterionic fulvalene in benzene. This reaction results in the formation of a η5-coordinated lithium-cyclopentadienide complex .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Lithium;(2,4-diphenylcyclopenta-2,4-dien-1-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the cyclopentadienyl ring.
Reduction: Reduction reactions can lead to the formation of reduced lithium-cyclopentadienyl species.
Substitution: The phenyl groups on the cyclopentadienyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienone derivatives, while substitution reactions can produce various functionalized cyclopentadienyl compounds.
Scientific Research Applications
Lithium;(2,4-diphenylcyclopenta-2,4-dien-1-yl)benzene has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organolithium compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism by which lithium;(2,4-diphenylcyclopenta-2,4-dien-1-yl)benzene exerts its effects involves the coordination of the lithium atom to the cyclopentadienyl ring. This coordination stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved include interactions with electrophiles and nucleophiles, leading to the formation of new chemical bonds and the modification of existing ones .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lithium;(2,4-diphenylcyclopenta-2,4-dien-1-yl)benzene include other organolithium compounds such as:
Lithium cyclopentadienide: A simpler compound with a lithium atom coordinated to an unsubstituted cyclopentadienyl ring.
Lithium phenylcyclopentadienide: Similar to the target compound but with fewer phenyl substitutions on the cyclopentadienyl ring.
Uniqueness
The uniqueness of this compound lies in its highly substituted cyclopentadienyl ring, which provides enhanced stability and reactivity compared to simpler organolithium compounds. This makes it particularly useful in applications requiring robust and versatile chemical intermediates .
Properties
CAS No. |
192653-46-6 |
|---|---|
Molecular Formula |
C23H17Li |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
lithium;(2,4-diphenylcyclopenta-2,4-dien-1-yl)benzene |
InChI |
InChI=1S/C23H17.Li/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)23(17-21)20-14-8-3-9-15-20;/h1-17H;/q-1;+1 |
InChI Key |
VRIPPQNDTINOJN-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)[C-]2C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


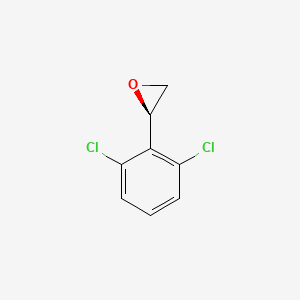
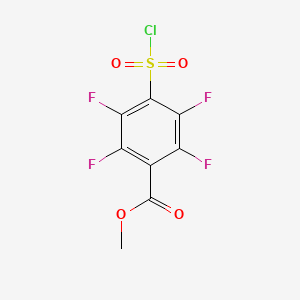
![N-[1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B15162877.png)
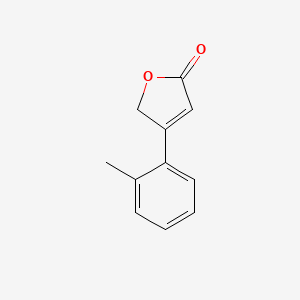
![2-Propanol, 1,1-difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitro-, (S)-](/img/structure/B15162889.png)
![2-Nitronaphtho[2,1-B]furan-7-carbonitrile](/img/structure/B15162890.png)
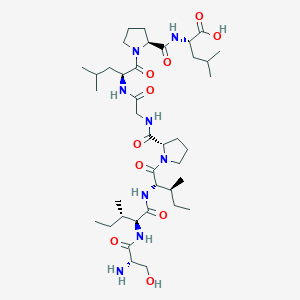
![1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)-](/img/structure/B15162902.png)

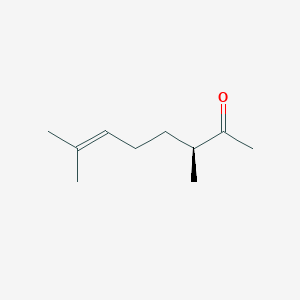
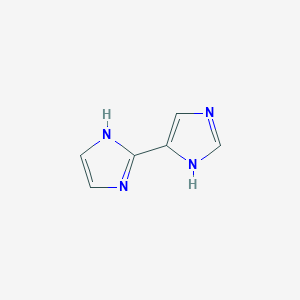
![[(Benzylamino)(naphthalen-1-yl)methyl]phosphonic acid](/img/structure/B15162936.png)
